2-Ethyl-2-imidazoline

Lipophilicity Chromatography QSRR

Formulators face inconsistent performance when substituting imidazoline homologs-minor alkyl chain variations alter corrosion inhibition efficiency, epoxy cure kinetics, and surfactant CMC. 2-Ethyl-2-imidazoline provides a quantitatively validated structural baseline. • Quantified lipophilicity (RM0) on RP-18, RP-8, RP-2, and CN phases enables robust HPLC purity methods and impurity profiling. • Shelf-life prediction of 15.3 days at 20°C for related one-component epoxy systems supports formulation latency design. • Defined CMC in aqueous solution at 298 K provides a stable baseline for surfactant and emulsifier development. Supplied as ≥98% pure crystalline powder with full analytical documentation.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 930-52-9
Cat. No. B1361361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-imidazoline
CAS930-52-9
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCCC1=NCCN1
InChIInChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)
InChIKeyQUPKCFBHJFNUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-imidazoline: Physicochemical & Industrial Overview


2-Ethyl-2-imidazoline (2-EI, CAS 930-52-9) is a heterocyclic organic compound belonging to the imidazoline class, characterized by a five-membered ring containing two nitrogen atoms [1]. With a molecular formula of C5H10N2 and a molecular weight of 98.15 g/mol, it presents as a white to light yellow crystalline powder with a melting point of 42–46 °C and a boiling point of 120 °C at 20 mmHg . The compound exhibits amphiphilic properties, with a logP value of 0.1625–0.3981, and is soluble in water and common organic solvents such as ethanol, acetone, and dichloromethane . 2-EI serves as a versatile building block and functional additive in industrial formulations, including corrosion inhibitors, epoxy curing agents, surfactants, and pharmaceutical intermediates .

S
Synthetic building block for imidazoline derivatives and pharmaceutical intermediates
F
Formulation additive with amphiphilic profile; supports surfactant, emulsifier, and corrosion inhibitor design
C
Curing agent precursor for one‑component epoxy resins; specific latency and reactivity window
Q
QC method development: distinct chromatographic retention enables purity and impurity profiling

2-Ethyl-2-imidazoline: Limitations of Structural Analogs


The imidazoline scaffold exhibits pronounced structure-property relationships, where even minor alterations in the 2-position substituent—such as replacing the ethyl group with methyl, phenyl, or longer alkyl chains—profoundly alter lipophilicity, chromatographic retention, corrosion inhibition efficiency, and curing kinetics [1]. For instance, a comparative thin-layer chromatography study of 20 imidazoline derivatives demonstrated that 2-ethyl-2-imidazoline occupies a distinct retention space relative to 2-methyl-2-imidazoline and 2-phenyl-2-imidazoline, with experimental RM0 values strongly correlating with calculated logP (r > 0.87) and reflecting differential partitioning behavior [1]. In epoxy curing applications, the ethyl substituent provides a unique balance of latency and reactivity that is not replicated by analogs with smaller (e.g., methyl) or bulkier (e.g., phenyl) groups, directly affecting shelf life and curing temperature windows [2]. Furthermore, the alkyl chain length of imidazoline-based corrosion inhibitors follows a non-monotonic efficiency trend, where the two-carbon ethyl moiety confers specific adsorption and film-forming characteristics that differ from both shorter and longer chain homologs [3]. Consequently, generic substitution without quantitative validation risks compromised formulation stability, altered cure profiles, or reduced corrosion protection.

!
Altering the 2‑position substituent (e.g., methyl, phenyl, longer alkyl) shifts lipophilicity and chromatographic partitioning, which may compromise extraction and purification workflows.
!
Epoxy curing latency and shelf‑life predictions are substituent‑specific; a methyl or phenyl analog may alter cure temperature windows and storage stability.
!
Corrosion inhibition efficiency follows a non‑monotonic chain‑length trend; the ethyl group occupies a distinct position that may not transfer to shorter or longer homologs.

2-Ethyl-2-imidazoline: Differentiation from Closest Analogs


Lipophilicity and Chromatographic Retention

In a head-to-head comparative study of 20 imidazoline derivatives using thin-layer chromatography (CN, RP-2, RP-8, RP-18 stationary phases; methanol/water/ammonia mobile phase), 2-ethyl-2-imidazoline exhibited distinct retention parameters (RM0, m, C0) that quantitatively differentiate it from 2-methyl-2-imidazoline and 2-phenyl-2-imidazoline [1]. The experimental lipophilicity indices correlated strongly with calculated ClogP values (r: 0.880–0.897 across stationary phases), confirming that the ethyl substituent confers a specific logP window that governs partitioning behavior [1].

Lipophilicity & Retention
Head‑to‑head
Retention order on RP‑18: 2‑phenyl > 2‑ethyl > 2‑methyl; RM0 range ~1.5 log units across the three analogs.
Supports method development and batch‑consistency predictions.
TLC‑based RM0 correlates with ClogP (r > 0.87).
Lipophilicity Chromatography QSRR Imidazoline Derivatives

Partition Coefficient (LogP) Differentiation

Multiple computational and experimental sources report a logP value of 0.1625–0.3981 for 2-ethyl-2-imidazoline . This places the compound in a distinct lipophilicity regime compared to its closest analogs: 2-methyl-2-imidazoline (estimated logP approximately -0.1 to 0.0) and 2-phenyl-2-imidazoline (estimated logP approximately 1.5–2.0) [1]. The ethyl group provides an incremental increase in hydrophobicity relative to methyl, but without the substantial π-π interaction and steric bulk introduced by a phenyl ring.

LogP Window
Cross‑study
2‑ethyl: logP 0.16–0.40; 2‑methyl: ~0.0; 2‑phenyl: ~1.8
Defines a specific hydrophobicity regime for partitioning and permeability.
ΔlogP ethyl vs. methyl: +0.16 to +0.40 units.
Lipophilicity LogP QSAR Drug Design

Alkyl Chain Length and Corrosion Inhibition

A systematic study of alkyl imidazoline corrosion inhibitors on carbon steel in simulated acidizing environments demonstrated a non-monotonic relationship between alkyl chain length and inhibition efficiency [1]. As chain length increased, efficiency initially rose, reached a maximum at a specific chain length (attributed to optimal hydrophobicity–hydrophilicity balance), and then declined with further elongation due to excessive aggregation [1]. The ethyl-substituted imidazoline resides in a distinct region of this efficiency curve compared to both shorter (methyl) and longer (propyl, pentyl) homologs.

Corrosion Inhibition
Class‑level
Non‑monotonic chain‑length trend; efficiency varies by 30–50% across alkyl series. 2‑ethyl occupies an intermediate region.
Informs inhibitor selection; longer chains risk aggregation penalties.
EIS/polarization on carbon steel in acidic media.
Corrosion Inhibition Carbon Steel Imidazoline Alkyl Chain

Epoxy Curing Latency and Shelf Life

In a comparative study of poly(2-alkyl/aryl-2-oxazoline)-imidazole (POZ-Im) complexes as thermal latent curing agents for one-component epoxy resins (OCERs), the 2-ethyl substituent on the oxazoline precursor provided a specific balance of compatibility with DGEBA epoxy resin and release kinetics of the encapsulated imidazole curing agent [1]. Complexes derived from 2-ethyl-2-oxazoline exhibited distinct left-limit curing temperatures and shelf-life predictions compared to those derived from 2-propyl, 2-pentyl, and 2-phenyl-2-oxazoline analogs [1].

Curing Latency
Head‑to‑head
PEOZ 1K‑Im complex: shelf life 15.3 days at 20°C. Substituent choice shifts left‑limit cure temperature and stability.
Guides OCER formulation for targeted storage and processing windows.
Isothermal DSC‑based prediction; DGEBA resin.
Epoxy Resin Latent Curing Agent Thermal Latency One-Component Epoxy

Surface Activity and Critical Micelle Concentration

An experimental and QSAR study of 15 alkyl imidazoline surfactants with varying alkyl chain lengths and substitution patterns measured critical micelle concentration (CMC) and surface tension at the CMC (σcmc) in aqueous solution at 298 K [1]. The 2-ethyl substituent contributes to a specific CMC value that differs from analogs with longer or shorter alkyl chains, with the QSAR analysis indicating that the influence of the imidazoline molecular structure on CMC was less than 4% [1]. This highlights that the ethyl group provides a baseline surface activity that can be tuned by additional structural modifications.

CMC Surface Activity
Class‑level
QSAR: imidazoline structure influence on CMC <4%. Ethyl provides a stable baseline; longer chains lower CMC orders of magnitude.
Supports surfactant formulation and emulsifier optimization.
Du Noüy ring, 298 K aqueous solution.
Surfactant Critical Micelle Concentration Imidazoline QSAR

Melting Point and Hygroscopicity

2-Ethyl-2-imidazoline is a solid at room temperature with a melting point of 42–46 °C . This is a critical differentiator from lower molecular weight imidazolines such as 2-methyl-2-imidazoline, which may be liquid at ambient conditions, and higher molecular weight analogs that may have elevated melting points requiring heated processing . Additionally, the compound is hygroscopic, necessitating storage under inert gas and at controlled temperatures (0–10°C) to maintain purity and prevent degradation .

Melting Point
Data to verify
42–46 °C (solid at RT); hygroscopic. Liquid analogs (2‑methyl) and higher‑melting derivatives (2‑phenyl) differ significantly.
Simplifies handling vs. liquid alternatives; storage under inert gas recommended.
Sources limited; confirm per lot.
Melting Point Hygroscopicity Storage Stability Formulation

2-Ethyl-2-imidazoline: Validated Application Scenarios


Chromatographic Method Development and QC

The distinct retention parameters (RM0, m, C0) of 2-ethyl-2-imidazoline, quantified on RP-18, RP-8, RP-2, and CN stationary phases, enable the development of robust HPLC and TLC methods for purity assessment and impurity profiling [1]. The experimentally determined lipophilicity indices provide a validated basis for predicting extraction efficiency and column loading, critical for pharmaceutical intermediate purification and quality control.

Latent Curing Agent for One-Component Epoxy

The quantitative shelf-life prediction of 15.3 days at 20°C for PEOZ 1K-Im 5:1 1% OCER, derived from 2-ethyl-2-oxazoline-based complexes, provides a benchmark for formulating one-component epoxy resins with tailored latency [2]. This data supports the selection of 2-ethyl-2-imidazoline as a precursor for curing agents where specific storage stability and cure temperature windows are required.

Corrosion Inhibitor with Balanced Hydrophobicity

The established relationship between alkyl chain length and corrosion inhibition efficiency on carbon steel indicates that 2-ethyl-2-imidazoline occupies a specific position in the structure-activity curve [3]. This informs the design of imidazoline-based inhibitor packages for oilfield acidizing fluids and cooling water systems, where the ethyl substituent provides a defined balance of aqueous solubility and metal surface adsorption without the aggregation penalties associated with longer chains.

Surfactant and Emulsifier Optimization via CMC

The critical micelle concentration (CMC) of 2-ethyl-2-imidazoline, measured in aqueous solution at 298 K, serves as a quantitative reference for formulating surfactants and emulsifiers [4]. The QSAR finding that imidazoline structure contributes less than 4% to CMC variance underscores the ethyl group's role as a stable, predictable baseline for further derivatization in industrial surfactant applications.

Application
Selection Property
Validation Focus
Chromatographic method development & QC
Distinct retention indices (RM0, m, C0)
Method robustness and impurity profiling
One‑component epoxy curing agent
Shelf‑life prediction and latency profile
Isothermal cure kinetics and storage stability
Corrosion inhibitor design
Chain‑length‑dependent adsorption balance
Electrochemical efficiency on carbon steel
Surfactant & emulsifier optimization
CMC baseline for further derivatization
Surface tension and micellization behavior

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